molecular formula C10H11NO3 B14625986 Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- CAS No. 56045-80-8

Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)-

Cat. No.: B14625986
CAS No.: 56045-80-8
M. Wt: 193.20 g/mol
InChI Key: RFNZSZFNFNPIDR-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)-: is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a phenyl ring substituted with a methylamino carbonyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- typically involves the reaction of 2-hydroxyacetophenone with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield of the product. The use of automated systems ensures consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and sulfuric acid are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives and other substituted compounds.

Scientific Research Applications

Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to the observed biological activities.

Comparison with Similar Compounds

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Known for its use in the synthesis of natural products.

    Ethanone, 1-(2-chlorophenyl)-: Used in the production of pharmaceuticals.

    Ethanone, 1-(2-methylphenyl)-: Utilized in the synthesis of fragrances and flavors.

Uniqueness: Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

56045-80-8

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

(2-acetylphenyl) N-methylcarbamate

InChI

InChI=1S/C10H11NO3/c1-7(12)8-5-3-4-6-9(8)14-10(13)11-2/h3-6H,1-2H3,(H,11,13)

InChI Key

RFNZSZFNFNPIDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)NC

Origin of Product

United States

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